1,6-Dibromo-2-naphthol

Description

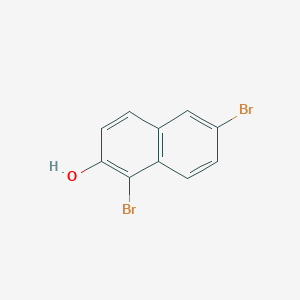

Structure

3D Structure

Properties

IUPAC Name |

1,6-dibromonaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2O/c11-7-2-3-8-6(5-7)1-4-9(13)10(8)12/h1-5,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKESFYLPKHQOOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2Br)O)C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0075100 | |

| Record name | 1,6-Dibromo-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pink powder; [Sigma-Aldrich MSDS] | |

| Record name | 1,6-Dibromo-2-naphthol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19291 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16239-18-2 | |

| Record name | 1,6-Dibromo-2-naphthalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16239-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthol, 1,6-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016239182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Dibromo-2-naphthol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9870 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-Dibromo-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-dibromo-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.672 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,6-Dibromo-2-naphthol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9S75P5MUJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 1,6-Dibromo-2-naphthol

An In-Depth Technical Guide to 1,6-Dibromo-2-naphthol (CAS 16239-18-2) for Researchers and Drug Development Professionals

This compound is a halogenated aromatic compound featuring a naphthalene core substituted with two bromine atoms and a hydroxyl group.[1] While not an end-product itself, it serves as a pivotal synthetic intermediate in the development of more complex molecules, particularly in the pharmaceutical and materials science sectors.[2][3] Its value lies in the differential reactivity of its two bromine substituents, allowing for regioselective transformations. Specifically, the bromine at the 1-position is susceptible to selective removal, providing a clean and efficient route to 6-bromo-2-naphthol, a crucial building block for various bioactive compounds and liquid crystal materials.[4][5] This guide offers a comprehensive overview of its synthesis, properties, reactivity, and applications, providing the technical insights necessary for its effective utilization in a research and development setting.

Physicochemical and Structural Properties

This compound is typically a pink to light brown crystalline powder at room temperature.[6][7] Its core structure consists of a planar naphthalene ring system, which facilitates intermolecular interactions such as π–π stacking.[8] The presence of the hydroxyl group imparts polarity and allows for hydrogen bonding, while the bromine atoms enhance its reactivity in certain substitution and coupling reactions.[1][8]

| Property | Value | Source(s) |

| CAS Number | 16239-18-2 | [6] |

| Molecular Formula | C₁₀H₆Br₂O | [9] |

| Molecular Weight | 301.96 g/mol | [7] |

| IUPAC Name | 1,6-dibromonaphthalen-2-ol | [7] |

| Melting Point | 105-107 °C | [6][9][10] |

| Boiling Point | 368.5±22.0 °C (Predicted) | [6] |

| Appearance | Pink to purple or light brown powder | [6][7] |

| pKa | 6.94±0.50 (Predicted) | [6] |

Synthesis of this compound: Regioselective Bromination

The primary and most direct route to this compound is the electrophilic bromination of 2-naphthol (also known as β-naphthol). The hydroxyl group of 2-naphthol is a powerful activating group, directing electrophilic substitution primarily to the ortho (position 1) and para (position 6, relative to the C1 position) positions. By using two equivalents of bromine, dibromination occurs predictably at these activated sites.

Caption: Synthesis of this compound via bromination of 2-naphthol.

Experimental Protocol: Synthesis from 2-Naphthol

This protocol is adapted from established procedures for the bromination of 2-naphthol, which generates this compound as a key intermediate.[4][5]

Materials:

-

2-Naphthol (1 mole equivalent)

-

Glacial Acetic Acid

-

Bromine (2 mole equivalents)

-

Round-bottomed flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

Procedure:

-

Dissolution: In a round-bottomed flask, dissolve 144 g (1 mole) of 2-naphthol in 400 ml of glacial acetic acid. Gentle warming may be required.[4]

-

Bromine Addition: Prepare a solution of 320 g (2 moles) of bromine in 100 ml of glacial acetic acid. Add this solution dropwise to the 2-naphthol solution via a dropping funnel over 15-30 minutes. The reaction is exothermic, and the flask should be shaken or stirred gently throughout the addition.[4]

-

Causality Note: The hydroxyl group of 2-naphthol strongly activates the ring towards electrophilic attack. The first bromine atom adds preferentially at the highly reactive C1 position. The second equivalent of bromine then adds to the next most activated position, C6, resulting in the desired 1,6-disubstituted product. Glacial acetic acid serves as a polar solvent that can solvate the ions formed during the reaction.

-

Reaction Completion: After the addition is complete, the mixture contains the intermediate this compound. This product is often not isolated but is directly used in the subsequent reduction step to form 6-bromo-2-naphthol.[4][11] An improved, patented method involves carrying out the bromination in an organic solvent like perchloroethylene at 40-60°C in the presence of a quaternary ammonium catalyst to enhance regioselectivity and minimize by-products.[2]

Spectroscopic and Structural Characterization

Confirmation of the this compound structure relies on standard analytical techniques.

-

¹H NMR: The proton NMR spectrum provides distinct signals for the remaining aromatic protons, whose chemical shifts and coupling patterns confirm the substitution pattern.[12]

-

¹³C NMR: The carbon NMR spectrum shows the expected number of signals for the ten carbon atoms of the naphthalene ring, with carbons bonded to bromine exhibiting characteristic shifts.[13]

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (¹⁹Br and ⁸¹Br), with prominent peaks for the molecular ion [M]⁺, [M+2]⁺, and [M+4]⁺.[7]

-

IR Spectroscopy: The infrared spectrum will display a broad absorption band characteristic of the O-H stretch of the phenolic hydroxyl group and absorptions in the aromatic C-H and C=C stretching regions.[7]

-

X-ray Crystallography: Studies on the methanol monosolvate of this compound confirm the molecule is nearly planar. The crystal structure is stabilized by O-H···O hydrogen bonds, π–π stacking interactions between naphthalene rings, and Br···Br halogen interactions.[8]

Chemical Reactivity: The Gateway to 6-Substituted Naphthols

The primary utility of this compound is its role as a precursor to 6-bromo-2-naphthol. This is achieved through the selective reduction (de-bromination) of the bromine atom at the 1-position.

Causality of Selective Reduction: The C1-Br bond is significantly more reactive than the C6-Br bond. This is due to steric hindrance from the adjacent hydroxyl group at C2, which weakens the C1-Br bond and makes it more susceptible to reductive cleavage. This differential reactivity is the cornerstone of its synthetic value.

References

- 1. CAS 16239-18-2: 1,6-Dibromo-2-naphthalenol | CymitQuimica [cymitquimica.com]

- 2. US5426243A - Process for preparing 1,6-dibromo-2-naphthylene compounds - Google Patents [patents.google.com]

- 3. EP0968163A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound CAS#: 16239-18-2 [m.chemicalbook.com]

- 7. 2-Naphthol, 1,6-dibromo- | C10H6Br2O | CID 27768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1,6-Dibromonaphthalen-2-ol methanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. youtube.com [youtube.com]

- 12. This compound(16239-18-2) 1H NMR spectrum [chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

Spectroscopic Characterization of 1,6-Dibromo-2-naphthol: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 1,6-Dibromo-2-naphthol (CAS No: 16239-18-2), a key intermediate in organic synthesis. Aimed at researchers, chemists, and quality control professionals, this document details the interpretation of its Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra. The protocols for data acquisition and the logic behind spectral interpretation are presented to ensure structural confirmation and facilitate its use in further applications.

Introduction

This compound is a substituted naphthalenol derivative. The precise confirmation of its molecular structure is paramount for its application in research and development, particularly in the synthesis of more complex molecules. Spectroscopic analysis provides a definitive, non-destructive method for structural elucidation. This guide synthesizes data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy to build a complete analytical profile of the target compound.

Molecular Structure and Properties

Structure:

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

Experimental Protocol: Electron Ionization (EI)

-

Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent like methanol or dichloromethane.

-

Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) is used.

-

Ionization: The sample is subjected to a standard 70 eV electron beam in the ion source.

-

Analysis: The resulting fragments are separated by a quadrupole mass analyzer.

Data Interpretation

The mass spectrum of this compound is characterized by a distinctive isotopic pattern for the molecular ion due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.

-

Molecular Ion (M⁺): The spectrum will show a cluster of peaks for the molecular ion.[1]

-

m/z 300: Corresponds to [C₁₀H₆⁷⁹Br₂O]⁺.

-

m/z 302: Corresponds to [C₁₀H₆⁷⁹Br⁸¹BrO]⁺.

-

m/z 304: Corresponds to [C₁₀H₆⁸¹Br₂O]⁺.

-

The relative intensity of these peaks is expected to be in a 1:2:1 ratio, which is a hallmark of a dibrominated compound.[1]

-

Fragmentation Pathway

The primary fragmentation involves the loss of bromine atoms and the carbonyl group.

Caption: Proposed EI-MS fragmentation of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Sample Preparation: A small amount of the solid powder is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is recorded, typically in the range of 4000-400 cm⁻¹. An air background spectrum is subtracted.

Spectral Data and Interpretation

The IR spectrum confirms the presence of the hydroxyl and aromatic functionalities.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3500-3200 (broad) | O-H stretch | Phenolic Hydroxyl |

| ~3100-3000 | C-H stretch | Aromatic C-H |

| ~1600-1450 | C=C stretch | Aromatic Ring |

| ~1200 | C-O stretch | Phenol |

| ~600-500 | C-Br stretch | Aryl Bromide |

-

O-H Stretch: A prominent broad absorption band in the region of 3500-3200 cm⁻¹ is definitive for the hydroxyl group, with broadening caused by hydrogen bonding.

-

Aromatic C=C Stretch: Multiple sharp peaks between 1600 cm⁻¹ and 1450 cm⁻¹ confirm the presence of the naphthalene aromatic system.

-

C-Br Stretch: The carbon-bromine bond vibration typically appears in the fingerprint region at lower wavenumbers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

Instrumentation: Data is acquired on a 400 MHz or higher field NMR spectrometer.

-

Experiments: Standard ¹H and ¹³C{¹H} spectra are recorded.

¹H NMR Data (400 MHz, CDCl₃)

The proton NMR spectrum shows six distinct signals in the aromatic region, corresponding to the six protons on the naphthalene ring.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.15 | d | ~2.0 | H-5 |

| ~7.80 | d | ~9.0 | H-8 |

| ~7.60 | dd | ~9.0, 2.0 | H-7 |

| ~7.55 | s | - | H-3 |

| ~7.30 | d | ~9.0 | H-4 |

| ~5.50 | s (broad) | - | -OH |

-

Causality of Shifts: The proton at the C-3 position is a singlet as it has no adjacent protons. The protons on the brominated ring (H-5, H-7) are downfield due to the anisotropic effect of the neighboring ring and the electronegativity of bromine. The broad singlet for the hydroxyl proton is characteristic and its chemical shift can vary with concentration and temperature.

¹³C NMR Data (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum is expected to show 10 distinct signals for the 10 carbons of the naphthalene core.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150 | C-2 | Carbon bearing the electron-donating -OH group. |

| ~135-125 | C-4a, C-8a | Quaternary carbons at the ring junction. |

| ~130-120 | C-4, C-5, C-7, C-8 | Aromatic CH carbons. |

| ~115 | C-3 | Aromatic CH carbon. |

| ~118 | C-6 | Carbon bearing the electron-withdrawing Br atom. |

| ~110 | C-1 | Carbon bearing the electron-withdrawing Br atom. |

-

Substituent Effects: The C-2 carbon attached to the oxygen is significantly deshielded and appears far downfield. Carbons C-1 and C-6, directly bonded to the electronegative bromine atoms, also experience a downfield shift compared to unsubstituted naphthalene.

Conclusion

The collective spectroscopic data from Mass Spectrometry, IR, and NMR provides an unambiguous structural confirmation of this compound. The MS data confirms the molecular formula and the presence of two bromine atoms. The IR spectrum verifies the key hydroxyl and aromatic functional groups. Finally, the ¹H and ¹³C NMR spectra provide a detailed map of the proton and carbon environments, allowing for the complete assignment of the molecular structure. This validated dataset serves as a reliable reference for quality control and future synthetic applications.

References

The Crystalline Architecture of 1,6-Dibromo-2-naphthol: A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Significance of 1,6-Dibromo-2-naphthol in Modern Chemistry

This compound is a halogenated aromatic compound that serves as a pivotal intermediate in various chemical syntheses. Its structural backbone, a substituted naphthalene ring, is a recurring motif in medicinal chemistry and materials science. Notably, this compound is a precursor in the synthesis of certain pharmaceutically-active agents, including potential antipsychotic medications.[1][2] Furthermore, it has found applications as a peroxidase enhancer in catalyzed oxidation reactions and in the stabilization of two-component systems for chemiluminescent assays.[1]

A thorough understanding of the three-dimensional structure of this compound is paramount for predicting its reactivity, understanding its intermolecular interactions, and designing novel derivatives with tailored properties. This guide provides an in-depth analysis of the crystal structure of this compound, offering a detailed experimental protocol for its crystallization and a comprehensive discussion of its structural features for researchers, scientists, and professionals in drug development.

Synthesis and Purification of this compound

Prior to single crystal growth, the synthesis of high-purity this compound is essential. The compound is typically prepared through the bromination of β-naphthol.

Experimental Protocol: Synthesis

An established method for the synthesis involves the reaction of β-naphthol with elemental bromine in an organic solvent. An improved process describes carrying out this reaction at a controlled temperature of 40° to 60° C to enhance regioselectivity and minimize the formation of by-products.[2]

Single Crystal Growth of this compound Methanol Monosolvate

The key to obtaining a high-quality crystal structure lies in the meticulous growth of a single crystal suitable for X-ray diffraction analysis. The following protocol has been demonstrated to yield colorless, plate-like crystals of this compound as a methanol monosolvate.[1]

Experimental Protocol: Single Crystal Growth

-

Dissolution: Dissolve approximately 100 mg of purified this compound in 2 ml of a solvent mixture consisting of 50% methanol and 50% hexanes.

-

Slow Evaporation: Allow the solution to stand undisturbed in a loosely covered container to permit slow evaporation of the solvents over a period of two weeks.

-

Crystal Formation: As the solvent evaporates, the concentration of the solute will gradually increase, leading to the formation of colorless, plate-like crystals.

-

Handling: It is crucial to note that the resulting crystals may be unstable when removed from their mother liquor and should be handled with care.[1]

Caption: Workflow for the single crystal growth of this compound methanol monosolvate.

Crystallographic Analysis and Structural Elucidation

The crystal structure of this compound methanol monosolvate has been determined by single-crystal X-ray diffraction.[1]

Data Collection and Refinement

Data for the structural analysis was collected on a Bruker APEXII CCD diffractometer at a temperature of 100 K using Mo Kα radiation. The structure was solved using SHELXS97 and refined with SHELXL97.[1]

Crystallographic Data Summary

| Parameter | Value |

| Chemical Formula | C₁₀H₆Br₂O·CH₄O |

| Formula Weight | 334.01 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.9971 (4) |

| b (Å) | 12.4705 (12) |

| c (Å) | 22.462 (2) |

| β (°) | 92.442 (1) |

| Volume (ų) | 1118.62 (19) |

| Z | 4 |

| Temperature (K) | 100 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| R-factor (R[F² > 2σ(F²)]) | 0.036 |

| Weighted R-factor (wR(F²)) | 0.074 |

Data sourced from Acta Crystallographica Section E: Structure Reports Online (2013), 69, o1149.[1]

Molecular and Crystal Structure Insights

The asymmetric unit of the crystal contains one molecule of this compound and one molecule of methanol. The naphthol molecule is nearly planar, with a deviation of 0.069 (1) Å for all non-hydrogen atoms.[1]

Intermolecular Interactions: The Driving Forces of Crystal Packing

The crystal packing is stabilized by a network of non-covalent interactions, which are crucial for understanding the solid-state properties of the compound.

-

Hydrogen Bonding: The methanol molecule plays a key role in the crystal lattice, forming O—H⋯O hydrogen bonds with the hydroxyl group of the this compound molecule. These interactions link the molecules into dimer-like arrangements.[1]

-

π–π Stacking: The planar naphthol rings engage in π–π stacking interactions, with a centroid-to-centroid distance of 3.676 (2) Å. This type of interaction is common in aromatic systems and contributes significantly to the stability of the crystal structure.[1]

-

Halogen Bonding (Br⋯Br Interactions): The crystal structure exhibits Br⋯Br interactions with distances of 3.480 (4) Å and 3.786 (1) Å. These halogen bonds further stabilize the three-dimensional network.[1]

Caption: Key intermolecular interactions stabilizing the crystal structure.

Implications for Drug Development and Materials Science

The detailed crystal structure of this compound provides a foundational understanding for its application in various fields.

-

Rational Drug Design: Knowledge of the three-dimensional structure and the nature of intermolecular interactions allows for the rational design of new derivatives with improved binding affinities to biological targets. The hydrogen bonding capabilities and the potential for halogen bonding can be exploited in the design of novel pharmaceuticals.

-

Crystal Engineering: The understanding of the supramolecular assembly through hydrogen bonds, π–π stacking, and halogen interactions is crucial for crystal engineering. This knowledge can be applied to design new materials with desired properties, such as specific packing arrangements or tailored electronic characteristics.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure of this compound. The detailed experimental protocols for synthesis and single crystal growth, coupled with a thorough analysis of the crystallographic data and intermolecular interactions, offer valuable insights for researchers in organic chemistry, medicinal chemistry, and materials science. The elucidated structure serves as a critical starting point for the future design and synthesis of novel compounds based on the this compound scaffold.

References

Solubility of 1,6-Dibromo-2-naphthol in common organic solvents

An In-depth Technical Guide to the Solubility of 1,6-Dibromo-2-naphthol in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in various synthetic applications, including pharmaceuticals and advanced materials. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes its known physicochemical properties with fundamental chemical principles to offer a robust theoretical solubility profile. Furthermore, it provides detailed, field-proven experimental protocols for researchers to determine precise solubility data. This document is intended for researchers, chemists, and formulation scientists who require a deep understanding of this compound's behavior in various organic media to facilitate process development, formulation, and chemical synthesis.

Introduction: The Significance of this compound

This compound is a halogenated derivative of 2-naphthol, a versatile building block in organic chemistry. The introduction of two bromine atoms onto the naphthalene core significantly alters its electronic properties, reactivity, and, crucially, its solubility. This compound serves as a precursor in the synthesis of more complex molecules, including dyes, pharmaceutical agents, and liquid crystal materials.[1][2] Understanding its solubility is paramount for optimizing reaction conditions, designing effective purification strategies (such as crystallization), and developing formulations. A solvent that ensures complete dissolution at reaction temperature but allows for controlled precipitation upon cooling is often ideal. This guide provides the foundational knowledge to make such informed decisions.

Physicochemical Profile of this compound

The solubility of a compound is intrinsically linked to its physical and chemical properties. The table below summarizes the key physicochemical data for this compound, which forms the basis for predicting its solubility behavior.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₀H₆Br₂O | [3][4] |

| Molar Mass | 301.96 g/mol | [3][4] |

| Appearance | Pink to purple or light brown crystalline powder | [3][5] |

| Melting Point | 105-107 °C | [3][5][6] |

| Boiling Point (Predicted) | 368.5 ± 22.0 °C | [3][5] |

| Density (Estimate) | ~1.75 g/cm³ | [3][5] |

| pKa (Predicted) | 6.94 ± 0.50 | [5] |

Theoretical Solubility Profile: A "Like Dissolves Like" Analysis

In the absence of extensive empirical data, we can predict the solubility of this compound by analyzing its molecular structure in the context of the "like dissolves like" principle. The molecule possesses a dual nature:

-

A large, nonpolar aromatic system: The naphthalene core, substituted with two bromine atoms, is large and hydrophobic. This region will interact favorably with nonpolar and moderately polar solvents through London dispersion forces.

-

A polar hydroxyl (-OH) group: This group is capable of acting as both a hydrogen bond donor and acceptor, allowing for strong interactions with polar protic solvents like alcohols.

This duality suggests that the solubility will be a balance between these competing characteristics. Solvents that can effectively solvate both the hydrophobic backbone and the polar functional group are likely to be most effective.

Disclaimer: The following table presents a predicted qualitative solubility profile based on first principles. This information is intended for guidance in solvent screening and must be confirmed by experimental measurement for any critical application.

| Solvent Class | Specific Solvents | Predicted Qualitative Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderately to Highly Soluble | The hydroxyl group can form strong hydrogen bonds with the solvent, while the alkyl portion of the alcohol can interact with the naphthalene ring. |

| Isopropanol, n-Butanol | Moderately Soluble | Increased alkyl chain length of the solvent enhances interaction with the nonpolar core but may slightly hinder solvation of the hydroxyl group. | |

| Water | Insoluble to Very Sparingly Soluble | The large, hydrophobic dibromonaphthalene structure is expected to dominate, making it poorly soluble in water despite the presence of a hydroxyl group.[7][8] | |

| Acetic Acid | Soluble | The ability to hydrogen bond and its overall polarity make it a suitable solvent, as often used in the synthesis of related compounds.[1][9] | |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF) | Highly Soluble | These solvents have a significant dipole moment and can act as hydrogen bond acceptors for the compound's hydroxyl group, while their organic nature allows for good solvation of the aromatic core. |

| N,N-Dimethylformamide (DMF) | Highly Soluble | DMF is a powerful polar aprotic solvent known for its ability to dissolve a wide range of organic compounds. | |

| Acetonitrile | Moderately Soluble | While polar, acetonitrile is less effective at solvating hydroxyl groups compared to other polar aprotic solvents. | |

| Dichloromethane (DCM), Chloroform | Soluble | These halogenated solvents are effective at dissolving aromatic compounds. Chloroform, in particular, can act as a weak hydrogen bond donor. Naphthol derivatives are known to be soluble in chloroform.[10] | |

| Nonpolar | Toluene, Benzene | Moderately Soluble | The aromatic nature of these solvents allows for favorable π-π stacking interactions with the naphthalene ring system. |

| Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The high polarity mismatch between the hydroxyl group and the purely aliphatic solvent will likely result in poor solubility. |

Intermolecular Interactions Driving Solubility

The solubility of this compound is governed by the balance of intermolecular forces between the solute and the solvent. A successful dissolution process occurs when the energy released from solute-solvent interactions compensates for the energy required to break the solute-solute and solvent-solvent interactions.

References

- 1. Page loading... [guidechem.com]

- 2. 2-Naphthol - Wikipedia [en.wikipedia.org]

- 3. chembk.com [chembk.com]

- 4. 2-Naphthol, 1,6-dibromo- | C10H6Br2O | CID 27768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. www1.udel.edu [www1.udel.edu]

- 9. youtube.com [youtube.com]

- 10. EP0457184B1 - Naphthol derivatives, method for their preparation and use therefor - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 1,6-Dibromo-2-naphthol: Synthesis, Characterization, and Applications

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides an in-depth exploration of 1,6-Dibromo-2-naphthol, a key halogenated aromatic compound. Naphthol derivatives are significant scaffolds in medicinal chemistry and materials science, and understanding their synthesis and properties is crucial for innovation. This document details the physicochemical properties, a robust synthesis protocol, comprehensive analytical characterization, and potential applications of this compound. The content is designed for researchers, scientists, and professionals in drug development, offering both theoretical principles and practical, field-proven methodologies.

Introduction to this compound

Naphthols, as naphthalene homologues of phenol, are a class of compounds extensively utilized as intermediates in the synthesis of dyes, pharmaceuticals, and other complex organic molecules.[1][2] The introduction of halogen atoms, such as bromine, onto the naphthol skeleton can dramatically alter its electronic properties, reactivity, and biological activity. This modification makes halogenated naphthols valuable building blocks in organic synthesis.

This compound is a specific disubstituted naphthol that serves as a precursor for more complex molecules, including 6-bromo-2-naphthol, an intermediate for certain pharmaceutically active compounds.[3][4] This guide provides a comprehensive overview of its synthesis from 2-naphthol (β-naphthol), elucidates its structural and spectral properties, and discusses its utility in further chemical transformations.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's fundamental properties is the bedrock of its application in research and development.

2.1 IUPAC Name and Structure

-

IUPAC Name: 1,6-dibromonaphthalen-2-ol[5]

-

Structure:

Caption: 2D chemical structure of this compound.

2.2 Key Physicochemical Data

The essential properties of this compound are summarized in the table below, providing a quick reference for experimental design.

| Property | Value | Source |

| Molecular Weight | 301.96 g/mol | [5] |

| Appearance | White to yellow or orange powder/crystal | [7] |

| Melting Point | 104.0 to 108.0 °C | [7][8] |

| Purity | >97.0% (GC) | [7][8] |

| Solubility | Soluble in simple alcohols, ethers, and chloroform | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the direct bromination of 2-naphthol. The regioselectivity of this reaction is governed by the principles of electrophilic aromatic substitution.

3.1 Principle and Mechanism: Electrophilic Aromatic Substitution

The hydroxyl (-OH) group of 2-naphthol is a strongly activating, ortho-, para-directing group. In the naphthalene ring system, the positions alpha to the other ring (C1 and C8) are generally more reactive. The hydroxyl group at C2 strongly activates the C1 (ortho) and C3 (ortho) positions. However, electrophilic attack at the C1 position is kinetically favored because the resulting carbocation intermediate (arenium ion) can be stabilized by resonance structures that preserve the aromaticity of the adjacent benzene ring.[9]

The second bromine atom adds to the other ring. The hydroxyl group also activates the C6 (para-equivalent) position, leading to the 1,6-disubstituted product.[10][11]

Caption: Workflow for the synthesis of this compound.

3.2 Detailed Experimental Protocol

This protocol is adapted from established procedures for the bromination of 2-naphthol.[12][13]

Materials and Reagents:

-

2-Naphthol (β-naphthol)

-

Glacial Acetic Acid

-

Bromine (Br₂)

-

Round-bottom flask with dropping funnel and reflux condenser

-

Ice bath

-

Stirring apparatus

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 1 mole equivalent of 2-naphthol in glacial acetic acid (approx. 2.8 mL per gram of naphthol).

-

Bromine Addition: Prepare a solution of 2 mole equivalents of bromine in glacial acetic acid (approx. 0.3 mL per gram of bromine). Add this solution dropwise to the stirred naphthol solution. The reaction is exothermic; maintain gentle shaking and cooling as needed to control the evolution of hydrogen bromide gas.[12]

-

Reaction Completion: After the addition is complete, add water (approx. 0.7 mL per gram of initial naphthol) and heat the mixture to reflux briefly to ensure the bromination reaction goes to completion.[13]

-

Cooling & Precipitation: Allow the mixture to cool. The product, this compound, will precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the collected solid with cold acetic acid and then with water to remove impurities and residual acid.

-

Drying: Dry the product thoroughly. For subsequent reactions like reduction, the crude product is often sufficiently pure.

3.3 Safety Precautions

-

Hazardous Chemicals: Bromine is highly corrosive, toxic, and volatile. Hydrogen bromide gas is also corrosive and toxic. This procedure must be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and acid/bromine-resistant gloves.[14]

-

Handling: Use caution when handling bromine and glacial acetic acid. An ice bath should be readily available to control the reaction temperature.

-

GHS Hazard Statements: this compound is classified as causing skin and serious eye irritation.[5]

Analytical Characterization and Quality Control

Verifying the identity and purity of the synthesized compound is a critical step. The following data provides a benchmark for quality control.

4.1 Spectroscopic Analysis

Spectroscopic data is essential for unambiguous structural confirmation.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the hydrogen atoms in the molecule.[15]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum confirms the carbon skeleton of the compound.[16][17]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and shows a characteristic isotopic pattern due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in roughly 1:1 abundance). The expected molecular ion peak would be a cluster around m/z 300, 302, and 304.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the O-H stretch of the hydroxyl group, C-H stretches of the aromatic ring, and C-Br stretches.

4.2 Data Summary Table

| Analysis Type | Expected Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons on the naphthalene ring. |

| ¹³C NMR | Signals corresponding to the 10 unique carbon atoms in the naphthalene skeleton. |

| Mass Spec (EI) | Molecular ion peaks (M⁺, M⁺+2, M⁺+4) confirming the presence of two bromine atoms. |

| IR (KBr) | Broad O-H stretch (~3200-3600 cm⁻¹), Aromatic C-H stretch (~3000-3100 cm⁻¹), C-Br stretch (< 700 cm⁻¹). |

Applications and Future Research Directions

This compound is primarily valuable as a chemical intermediate.

5.1 Role as a Synthetic Intermediate

The primary application of this compound is as a precursor in the synthesis of 6-Bromo-2-naphthol.[12][18] This is achieved through a selective reduction (dehalogenation) reaction that removes the more reactive bromine atom at the C1 position, typically using tin (Sn) metal and hydrochloric acid.[13][18] 6-Bromo-2-naphthol is a key building block for various more complex molecules, including potential imaging agents for neurodegenerative diseases.

Caption: Synthetic utility of this compound.

5.2 Potential Biological and Material Science Applications

While less explored directly, the dibromonaphthol scaffold holds potential. Naphthalene derivatives are known to possess antimicrobial properties.[19] Furthermore, the bromine atoms can be replaced through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of novel conjugated systems for materials science or complex scaffolds for drug discovery. Boron-containing naphthalene analogs, for instance, are being investigated for their therapeutic potential.[20]

Conclusion

This compound is a foundational chemical intermediate whose synthesis and characterization are well-established. Its primary value lies in its role as a precursor to 6-bromo-2-naphthol and other functionalized naphthalene derivatives. The protocols and data presented in this guide offer a robust framework for its synthesis, verification, and further application in advanced scientific research, particularly in the fields of medicinal chemistry and organic materials development.

References

- 1. 2-Naphthol - Wikipedia [en.wikipedia.org]

- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 3. US5426243A - Process for preparing 1,6-dibromo-2-naphthylene compounds - Google Patents [patents.google.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 2-Naphthol, 1,6-dibromo- | C10H6Br2O | CID 27768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. This compound | 16239-18-2 | TCI AMERICA [tcichemicals.com]

- 8. labproinc.com [labproinc.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. Regioselective Substitution of BINOL - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. m.youtube.com [m.youtube.com]

- 14. fishersci.com [fishersci.com]

- 15. This compound(16239-18-2) 1H NMR spectrum [chemicalbook.com]

- 16. This compound(16239-18-2) 13C NMR spectrum [chemicalbook.com]

- 17. spectrabase.com [spectrabase.com]

- 18. prepchem.com [prepchem.com]

- 19. Bot Verification [rasayanjournal.co.in]

- 20. Design, synthesis, properties and applications of novel boranol-containing naphthalene analogs - American Chemical Society [acs.digitellinc.com]

Molecular weight and formula of 1,6-Dibromo-2-naphthol

An In-depth Technical Guide to 1,6-Dibromo-2-naphthol: Synthesis, Characterization, and Applications

Introduction

This compound is a halogenated derivative of 2-naphthol (or β-naphthol) that serves as a critical intermediate in organic synthesis. Its strategic pattern of bromination makes it a valuable precursor for the synthesis of various substituted naphthalenes, which are core structures in many pharmaceutically active compounds and functional materials. This guide provides a comprehensive overview of this compound, detailing its chemical and physical properties, established synthesis protocols, analytical characterization methods, and key applications, particularly within the realm of drug development.

Part 1: Core Chemical and Physical Properties

A thorough understanding of a compound's properties is fundamental to its application in a research setting. The molecular formula of this compound is C₁₀H₆Br₂O.[1][2][3] Its structure consists of a naphthalene ring system substituted with a hydroxyl group at the 2-position and bromine atoms at the 1- and 6-positions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₆Br₂O |

| Molecular Weight | 301.965 g/mol [1][2] |

| CAS Number | 16239-18-2[1] |

| Appearance | Crystalline powder, pink to purple or light brown[4][5] |

| Melting Point | 105-107 °C[4][5] |

| Boiling Point (Predicted) | 368.5 ± 22.0 °C[4][5] |

| Density (Rough Estimate) | 1.7523 g/cm³[4][5] |

| pKa (Predicted) | 6.94 ± 0.50[4][5] |

| InChIKey | VKESFYLPKHQOOA-UHFFFAOYSA-N[6] |

Part 2: Synthesis and Purification

The primary and most established method for preparing this compound is through the direct electrophilic bromination of 2-naphthol.[4][7] The hydroxyl group of 2-naphthol is an activating ortho-, para-director. The initial bromination occurs at the highly reactive 1-position (ortho to the hydroxyl group). A second bromination then occurs at the 6-position of the naphthalene ring.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established procedures for the bromination of 2-naphthol.[8][9] The causality for using acetic acid as a solvent is its ability to dissolve 2-naphthol and polar nature, which can stabilize the charged intermediates in the electrophilic aromatic substitution reaction.

Materials:

-

2-Naphthol

-

Glacial Acetic Acid

-

Bromine

-

Water

Procedure:

-

Dissolution: Dissolve 2-naphthol (1 equivalent) in a suitable volume of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

-

Bromine Addition: Prepare a solution of bromine (approximately 2.1 - 2.2 equivalents) in glacial acetic acid. Add this solution dropwise to the stirring 2-naphthol solution at room temperature. The reaction is exothermic, and hydrogen bromide gas will evolve; therefore, the procedure must be conducted in a well-ventilated fume hood.

-

Reaction Completion: After the addition is complete, stir the mixture for a short period (e.g., 30 minutes) to ensure the reaction goes to completion. Gentle heating can be applied to finalize the bromination.[8]

-

Precipitation: Add a small amount of water to the reaction mixture. This decreases the solubility of the organic product, causing the this compound to precipitate out of the solution.[8]

-

Isolation: Cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration.

-

Washing: Wash the collected solid with cold water to remove residual acetic acid and inorganic byproducts.

-

Drying: Dry the product, an off-white or pinkish solid, in a vacuum oven or air-dry. The crude product is often of sufficient purity for subsequent steps, such as reductive debromination.

Diagram: Synthesis Workflow of this compound

Caption: Workflow for the synthesis of this compound.

Part 3: Spectroscopic Characterization

To confirm the identity and purity of synthesized this compound, several spectroscopic techniques are employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides distinct signals for the aromatic protons remaining on the naphthalene ring. The chemical shifts and coupling patterns are characteristic of the 1,6-disubstitution pattern.[6]

-

¹³C NMR: The carbon NMR spectrum shows the expected number of signals for the ten carbon atoms of the naphthalene core. The carbons bonded to the bromine atoms and the hydroxyl group exhibit characteristic downfield shifts.[10]

-

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. A key feature is the characteristic isotopic pattern of two bromine atoms (¹⁹Br and ⁸¹Br), which results in a distinctive M, M+2, and M+4 peak cluster.

-

Infrared (IR) Spectroscopy: The IR spectrum will show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching of the phenolic hydroxyl group. Absorptions in the aromatic C-H and C=C regions will also be present.

Part 4: Applications in Drug Development and Research

This compound is not typically an end-product but rather a versatile intermediate. Its primary utility lies in its selective transformation into other valuable compounds.

Key Intermediate for 6-Bromo-2-naphthol

The most significant application of this compound is its role as a precursor to 6-bromo-2-naphthol.[7][11][12] The bromine atom at the 1-position is sterically hindered and more reactive, allowing for its selective removal (reductive debromination) while leaving the bromine at the 6-position intact.

Protocol: Reductive Debromination to 6-Bromo-2-naphthol

This protocol is based on established literature procedures, such as reduction with tin and hydrochloric acid.[11][12]

-

Setup: To a round-bottom flask containing this compound (1 equivalent), add ethanol and concentrated hydrochloric acid.

-

Reduction: Add tin metal (Sn) in portions to the mixture.[11]

-

Reflux: Heat the reaction mixture to reflux for several hours until TLC analysis indicates the consumption of the starting material.[11]

-

Isolation: Cool the solution and decant it from any unreacted tin. Concentrate the solution and pour it into ice water to precipitate the product.

-

Purification: Collect the crude 6-bromo-2-naphthol by filtration. Further purification can be achieved by recrystallization.[11]

6-Bromo-2-naphthol is a key building block for the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Naproxen after subsequent methylation and carboxylation steps.[4]

Diagram: Synthetic Utility of this compound

Caption: Role of this compound as a key intermediate.

Other Applications

-

Peroxidase Enhancer: It has been shown to act as a peroxidase enhancer in certain oxidation reactions.[13]

-

Chemiluminescent Assays: The compound is used to stabilize two-component systems for chemiluminescent assays in immunodiagnostics.[13]

-

General Research: As a member of the naphthol family, it is explored in the synthesis of novel compounds with potential bioactivity, building on the established importance of the naphthol scaffold in medicinal chemistry.[13][14]

Part 5: Safety and Handling

This compound requires careful handling due to its hazardous properties.

Hazard Identification:

-

Irritant: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4][15][16]

Self-Validating Safety Protocol:

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust. Ensure an eyewash station and safety shower are readily accessible.[15]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid creating dust. Wash hands thoroughly after handling.[15]

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[4][5] Keep away from strong oxidizing agents.[15]

-

Disposal: Dispose of waste material at an approved waste disposal facility, in accordance with local, state, and federal regulations.[15]

Conclusion

This compound is a compound of significant synthetic utility. While its direct applications are limited, its role as a precisely functionalized intermediate for producing high-value chemicals, particularly in the pharmaceutical industry, is well-established. Its straightforward synthesis from 2-naphthol and its selective reactivity make it an indispensable tool for organic chemists and drug development professionals aiming to construct complex naphthalene-based molecules. Proper understanding of its synthesis, characterization, and safe handling is paramount to leveraging its full potential in a research and development setting.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. This compound | VSNCHEM [vsnchem.com]

- 3. This compound|lookchem [lookchem.com]

- 4. chembk.com [chembk.com]

- 5. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. This compound(16239-18-2) 1H NMR [m.chemicalbook.com]

- 7. US5426243A - Process for preparing 1,6-dibromo-2-naphthylene compounds - Google Patents [patents.google.com]

- 8. m.youtube.com [m.youtube.com]

- 9. EP0968163A1 - Process for the manufacture of 2-bromo-6-methoxynaphthalene - Google Patents [patents.google.com]

- 10. spectrabase.com [spectrabase.com]

- 11. prepchem.com [prepchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. 1,6-Dibromonaphthalen-2-ol methanol monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. fishersci.com [fishersci.com]

- 16. 2-Naphthol, 1,6-dibromo- | C10H6Br2O | CID 27768 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Safe Handling and Risk Mitigation of 1,6-Dibromo-2-naphthol for Research & Development Applications

Section 1: Introduction & Core Hazard Profile

1,6-Dibromo-2-naphthol (CAS No. 16239-18-2) is a brominated aromatic compound utilized as an intermediate and building block in various organic synthesis applications, including the development of novel pharmaceutical agents and advanced materials.[1] Its poly-halogenated naphtholic structure necessitates a rigorous and informed approach to laboratory safety. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage the health and safety risks associated with its handling, storage, and disposal.

The primary hazards, as defined by the Globally Harmonized System (GHS), establish the foundation for all subsequent safety protocols.[2][3] The compound is classified as a Warning -level hazard and presents a triad of primary risks upon exposure:

-

Skin Irritation (Category 2): Causes skin irritation upon direct contact.[2][3]

-

Serious Eye Irritation (Category 2): Causes significant eye irritation.[2][3]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory tract irritation if inhaled.[2][3]

A foundational understanding of these risks is critical for implementing the engineering controls, personal protective equipment (PPE), and handling procedures detailed herein.

Section 2: Toxicological & Physicochemical Properties

A comprehensive risk assessment begins with a quantitative understanding of the compound's properties. While extensive toxicological data is limited, the available information, combined with its physical characteristics, dictates the necessary safety precautions.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 16239-18-2 | [2][4][5] |

| Molecular Formula | C₁₀H₆Br₂O | [3][6] |

| Molecular Weight | 301.96 g/mol | [3][6] |

| Appearance | Pink to purple or light brown powder | [1][3][4] |

| Melting Point | 105-108 °C | [4][5][7] |

| Boiling Point | 368.5 ± 22.0 °C (Predicted) |[1][4] |

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Source(s) |

|---|---|---|---|

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [2][3] |

| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation | [2][3] |

| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |[2][3] |

Table 3: Summary of Toxicological Data

| Metric | Value | Remarks | Source(s) |

|---|---|---|---|

| Acute Toxicity | Intraperitoneal LDLo (mouse) = 500 mg/kg | LDLo (Lethal Dose Low) is the lowest dose reported to cause death. | [3][8] |

| Overall Status | The toxicological properties have not been fully investigated. | This data gap necessitates a cautious approach, treating the compound with a high degree of care. |[2] |

Section 3: Risk Assessment & The Hierarchy of Controls

Effective safety management transcends mere reliance on PPE. A systematic application of the hierarchy of controls ensures that risks are mitigated at the most effective level. This methodology prioritizes inherent safety in the experimental design.

-

Elimination/Substitution: The most effective control. In the context of drug development, if a less hazardous intermediate can be used without compromising the synthetic route, it should be considered. However, assuming this compound is essential, the subsequent controls are mandatory.

-

Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. For this compound, they are the most critical line of defense.

-

Fume Hood: All manipulations of the solid compound and its solutions must be performed inside a certified chemical fume hood. This is non-negotiable and serves to prevent inhalation of the powder, which can cause respiratory irritation.[2]

-

Ventilation: The laboratory must have adequate general ventilation to support the function of local exhaust systems like fume hoods.[2]

-

Safety Infrastructure: Eyewash stations and safety showers must be located in close proximity to the workstation.[2]

-

-

Administrative Controls: These are work policies and procedures that reduce exposure.

-

Designated Areas: Clearly demarcate areas where this compound is handled and stored.

-

Training: All personnel must be trained on the specific hazards of this compound and the SOPs outlined in this guide.

-

Hygiene: Wash hands and any exposed skin thoroughly after handling.[2] Do not eat, drink, or smoke in the laboratory.[9]

-

-

Personal Protective Equipment (PPE): The final barrier between the researcher and the hazard. PPE does not eliminate the hazard, so its failure or improper use can result in direct exposure.

Section 4: Standard Operating Procedures (SOPs)

These protocols provide a self-validating framework for the safe handling of this compound.

SOP 4.1: Laboratory Preparation & Engineering Controls

-

Verify Fume Hood Certification: Before any work, check the fume hood's inspection sticker to ensure it is certified and functioning within specifications.

-

Prepare Work Surface: Cover the work surface within the fume hood with absorbent, disposable bench paper to contain any potential spills.

-

Assemble Equipment: Place all necessary glassware, reagents, and waste containers inside the fume hood before introducing the this compound.

-

Position Sash: Work with the fume hood sash at the lowest practical height to maximize protection.

SOP 4.2: Personal Protective Equipment (PPE) Protocol

The correct sequence of donning and doffing PPE is critical to prevent cross-contamination.

Caption: PPE Donning and Doffing Workflow.

SOP 4.3: Weighing and Handling Solid Compound

-

Perform in Fume Hood: Place an analytical balance inside the fume hood or use a dedicated powder-containment hood.

-

Use Anti-Static Weighing Dish: To prevent static electricity from causing the fine powder to become airborne.

-

Transfer Carefully: Use a spatula to carefully transfer the desired amount of this compound. Avoid creating dust by minimizing drop height.[2]

-

Close Primary Container: Immediately and securely close the stock container after weighing.

-

Clean Spatula: Decontaminate the spatula by rinsing it with an appropriate solvent into a designated halogenated waste container.

SOP 4.4: Solution Preparation and Transfer

-

Add Solvent to Solid: When dissolving, add the solvent to the flask containing the weighed solid. This minimizes the potential for dust to be ejected during solvent addition.

-

Use Closed Systems: When transferring solutions, use a cannula or a sealed addition funnel whenever feasible to minimize vapor exposure.

-

Label All Vessels: Clearly label any vessel containing this compound with its full chemical name and appropriate hazard warnings.

Section 5: Emergency Response Protocols

Rapid and correct response to an emergency can significantly reduce the severity of an incident.

SOP 5.1: Spill Management

The appropriate response depends on the scale and location of the spill.

Caption: Decision Tree for Spill Response.

SOP 5.2: Personnel Exposure Response

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]

-

Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.[2]

-

Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, call a POISON CENTER or physician. If breathing has stopped, provide artificial respiration.[2]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Section 6: Waste Management & Decontamination

Proper disposal is a critical component of the laboratory workflow to ensure environmental safety and regulatory compliance.

-

Classification: this compound is a halogenated organic compound .[10]

-

Segregation: All waste streams containing this compound (e.g., excess solid, contaminated solutions, used bench paper, gloves) must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[10][11] Do not mix with non-halogenated waste, as this significantly increases disposal costs and complexity.[11][12]

-

Containerization: Waste containers must be in good condition, compatible with the waste, and have a tightly sealing cap.[11] The container must be kept closed except when actively adding waste.

-

Decontamination: All non-disposable equipment (glassware, spatulas) must be decontaminated. A preliminary rinse with a suitable organic solvent (e.g., acetone, ethanol) should be collected into the halogenated waste stream. This should be followed by a standard laboratory glassware washing procedure.

-

Disposal: Dispose of the waste through your institution's approved hazardous waste disposal program.[2]

Section 7: Conclusion

While this compound is a valuable synthetic intermediate, its potential to cause skin, eye, and respiratory irritation demands a disciplined and proactive approach to safety. The toxicological data portfolio for this compound is not extensive, reinforcing the need for caution. By rigorously implementing the hierarchy of controls—prioritizing engineering controls like fume hoods and supplementing with appropriate administrative procedures and personal protective equipment—researchers can effectively mitigate exposure risks. Adherence to the detailed SOPs for handling, emergency response, and waste disposal outlined in this guide is essential for ensuring the safety of laboratory personnel and the protection of the environment.

Section 8: References

-

Fisher Scientific. (2009). SAFETY DATA SHEET: this compound. --INVALID-LINK--

-

Bucknell University. (2016). Hazardous Waste Segregation. --INVALID-LINK--

-

Braun Research Group, University of Illinois Urbana-Champaign. Halogenated Organic Liquids - Standard Operating Procedure. --INVALID-LINK--

-

U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. --INVALID-LINK--

-

ChemicalBook. This compound CAS#: 16239-18-2. --INVALID-LINK--

-

Fisher Scientific. (2021). SAFETY DATA SHEET: 6,6'-Dibromo-1,1'-bi-2-naphthol. --INVALID-LINK--

-

Sigma-Aldrich. (n.d.). SAFETY DATA SHEET: 2-Naphthol. --INVALID-LINK--

-

ChemSynthesis. (2025). This compound - 16239-18-2. --INVALID-LINK--

-

University of British Columbia. (n.d.). Organic Solvent Waste Disposal. --INVALID-LINK--

-

Cornell University Environmental Health and Safety. (n.d.). 7.2 Organic Solvents. --INVALID-LINK--

-

PubChem. (2025). 2-Naphthol, 1,6-dibromo-. --INVALID-LINK--

-

MedChemExpress. (2025). Safety Data Sheet: 6-Bromo-2-naphthol. --INVALID-LINK--

-

ChemicalBook. (2025). Dibromo-1,1'-bi-2-naphthol - Safety Data Sheet. --INVALID-LINK--

-

Fisher Scientific. (2021). SAFETY DATA SHEET: 6-Bromo-2-naphthol. --INVALID-LINK--

-

VSNCHEM. (n.d.). VZ20753 this compound. --INVALID-LINK--

-

Chongqing Chemdad Co., Ltd. (n.d.). This compound. --INVALID-LINK--

-

ChemicalBook. (2025). (R)-(-)-6,6'-Dibromo-1,1'-bi-2-naphthol - Safety Data Sheet. --INVALID-LINK--

-

AK Scientific, Inc. (n.d.). Safety Data Sheet: 2,3-Dibromo-6-(bromomethyl)naphthalene. --INVALID-LINK--

-

Haz-Map. (n.d.). This compound. --INVALID-LINK--

-

Sigma-Aldrich. (n.d.). 6-Bromo-2-naphthol 97. --INVALID-LINK--

-

Fisher Scientific. (2025). SAFETY DATA SHEET: 1-Bromo-2-naphthol. --INVALID-LINK--

-

Lab Pro Inc. (n.d.). This compound, 25G - D1872-25G. --INVALID-LINK--

-

Carl ROTH. (n.d.). Safety Data Sheet: 2-Naphthol. --INVALID-LINK--

-

PubChem. (2025). 1-Bromo-2-naphthol. --INVALID-LINK--

-

BenchChem. (2025). Personal protective equipment for handling 6,8-Dibromoquinolin-3-amine. --INVALID-LINK--

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Dibromopropene, Tech., 80%. --INVALID-LINK--

References

- 1. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. fishersci.com [fishersci.com]

- 3. 2-Naphthol, 1,6-dibromo- | C10H6Br2O | CID 27768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 16239-18-2 [m.chemicalbook.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. This compound | VSNCHEM [vsnchem.com]

- 7. labproinc.com [labproinc.com]

- 8. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 9. fishersci.com [fishersci.com]

- 10. bucknell.edu [bucknell.edu]

- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 12. 7.2 Organic Solvents [ehs.cornell.edu]

An In-Depth Technical Guide to the Electrophilic Bromination of 2-Naphthol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the electrophilic bromination of 2-naphthol, a critical reaction in the synthesis of various pharmaceutical compounds and advanced materials. We will delve into the underlying mechanism, regioselectivity, and practical experimental considerations to provide a robust understanding for professionals in the field.

Introduction: The Significance of Brominated Naphthols

2-Naphthol and its derivatives are fundamental building blocks in organic synthesis. Their subsequent bromination yields intermediates that are pivotal in the production of a wide range of biologically active molecules and functional materials. For instance, 6-bromo-2-naphthol is a key precursor for the non-steroidal anti-inflammatory drug (NSAID) Naproxen. The strategic introduction of a bromine atom onto the naphthalene scaffold allows for further functionalization, making a thorough understanding of this reaction paramount for drug development and materials science.

The Core Mechanism: An Electrophilic Aromatic Substitution

The bromination of 2-naphthol proceeds via a classic electrophilic aromatic substitution (EAS) mechanism. The hydroxyl (-OH) group of 2-naphthol is a potent activating group, directing the incoming electrophile to specific positions on the naphthalene ring.

The reaction can be dissected into three primary stages:

-

Generation of the Electrophile: The reaction begins with the formation of a bromine electrophile. While molecular bromine (Br₂) can be used directly, its reactivity often leads to a mixture of mono-, di-, and poly-substituted products. To enhance selectivity, various brominating agents and systems have been developed. A common approach involves the in-situ generation of the electrophile. For example, the use of a bromide salt (like NaBr or KBr) in the presence of an oxidizing agent (such as oxone or hydrogen peroxide) provides a controlled source of electrophilic bromine.

-

Formation of the Sigma Complex (Arenium Ion): The electron-rich naphthalene ring of 2-naphthol attacks the bromine electrophile. This results in the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The stability of this intermediate is a key determinant of the reaction's regioselectivity.

-

Deprotonation and Aromatization: In the final step, a weak base (such as water or the bromide ion) removes a proton from the carbon atom bearing the new bromine substituent. This restores the aromaticity of the naphthalene ring, yielding the brominated 2-naphthol product.

Methodological & Application

Application Note: 1,6-Dibromo-2-naphthol as a Precursor for Substituted BINOL Derivatives – A Guide to Synthesis Strategies and Challenges

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential of 1,6-dibromo-2-naphthol as a precursor for the synthesis of symmetrically substituted 1,1'-bi-2-naphthol (BINOL) derivatives. While the direct functionalization of the BINOL scaffold is the most common route to substituted analogues, this note investigates the "bottom-up" strategy of coupling substituted naphthol monomers. We provide a comprehensive analysis of a proposed Ullmann homocoupling reaction of this compound, including a detailed, albeit hypothetical, experimental protocol as a starting point for research. Furthermore, we discuss the significant synthetic challenges associated with this approach, such as regioselectivity and harsh reaction conditions. Alternative, well-established synthetic routes are also presented to provide a complete picture for researchers in asymmetric catalysis and drug development.

Introduction: The Significance of Substituted BINOL Derivatives

Axially chiral 1,1'-bi-2-naphthol (BINOL) and its derivatives are privileged scaffolds in modern chemistry. Their C₂-symmetric structure and conformational stability have made them indispensable as chiral ligands and organocatalysts in a vast array of enantioselective transformations.[1] The ability to tune the steric and electronic properties of the BINOL framework through the introduction of substituents is crucial for optimizing catalytic activity and selectivity in asymmetric synthesis.

Traditionally, substituted BINOLs are prepared by the direct functionalization of the pre-formed BINOL core. A prime example is the synthesis of 6,6'-dibromo-1,1'-bi-2-naphthol, a versatile intermediate, which is achieved through the electrophilic bromination of BINOL.[2] This "top-down" approach is effective but can sometimes be limited by the regioselectivity of the substitution reactions on the binaphthyl system.

An alternative, "bottom-up" strategy involves the coupling of pre-functionalized naphthol monomers. This approach, in theory, offers a more direct route to symmetrically substituted BINOLs. This compound presents itself as an interesting, though challenging, starting material for such a strategy, potentially leading to 1,1',6,6'-tetrabromo-2,2'-dihydroxy-1,1'-binaphthyl, a highly functionalized and sterically demanding BINOL derivative.

Proposed Synthetic Route: Ullmann Homocoupling of this compound

The classic Ullmann reaction, which involves the copper-mediated coupling of two aryl halides, is a well-known method for forming biaryl bonds.[3] While no specific protocol for the homocoupling of this compound has been prominently reported, we propose a hypothetical protocol based on general conditions for the Ullmann homocoupling of aryl bromides.[4] This protocol should be considered a starting point for optimization.

Proposed Experimental Protocol (Hypothetical)

Reaction: Homocoupling of this compound to yield 1,1',6,6'-tetrabromo-2,2'-dihydroxy-1,1'-binaphthyl.

Materials:

-

This compound

-

Activated Copper powder

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Hydrochloric acid (HCl), 2 M

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add activated copper powder (2.5 equivalents). The flask is then evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.

-

Reactant Addition: Add this compound (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents) to the flask under a positive flow of inert gas.

-

Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of 0.5 M with respect to the this compound.

-

Reaction: Heat the reaction mixture to 150-180 °C with vigorous stirring under an inert atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Note: Classical Ullmann reactions often require high temperatures and long reaction times.[4]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of 2 M HCl to dissolve the copper salts.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 1,1',6,6'-tetrabromo-2,2'-dihydroxy-1,1'-binaphthyl.

Causality Behind Experimental Choices

-

Activated Copper: Freshly prepared or activated copper powder is often more reactive in Ullmann couplings.[4]

-

High Temperature: The oxidative addition of aryl bromides to copper is typically the rate-limiting step and requires significant thermal energy.[5]

-

Anhydrous Conditions: The presence of water can interfere with the organocopper intermediates.

-

Inert Atmosphere: Prevents the oxidation of the copper catalyst and organocopper intermediates.

-

Base (K₂CO₃): A base is often included in Ullmann-type reactions involving phenols to deprotonate the hydroxyl group, which can influence the reaction.

-

Polar Aprotic Solvent (DMF): DMF is a common solvent for Ullmann reactions as it can help to solubilize the reactants and facilitate the reaction at lower temperatures compared to neat conditions.[4]

Visualized Workflow

Caption: Proposed workflow for the Ullmann homocoupling of this compound.

Synthetic Challenges and Alternative Routes

The proposed homocoupling of this compound is fraught with potential challenges:

-

Regioselectivity: The starting material has two bromine atoms at positions 1 and 6. The bromine at the 1-position is ortho to the hydroxyl group, which can chelate with the copper catalyst. This could lead to a complex mixture of products resulting from coupling at the 1-position, 6-position, or both, as well as intermolecular and intramolecular side reactions.

-

Polymerization: The difunctional nature of the starting material could lead to the formation of oligomeric or polymeric byproducts.

-